HematoporphyrinmonomethylEther

Pharmacokinetics Photodynamic Therapy Drug Safety

First-generation PDT agents (Photofrin, HpD) are undefined mixtures causing batch variability and weeks of photosensitivity. Hemoporfin (HMME) is a structurally defined single-component second-generation photosensitizer. - Regulatory approved in China for port-wine stain (88-89% response rate); 7-14 day light avoidance vs 30-90 days for HpD - t½ = 1.3-1.7h (vs >400h for Photofrin); tumor-to-muscle ratio 12.2 at 3h post-injection - Singlet oxygen quantum yield 0.60-0.79; negligible dark cytotoxicity up to 100μM - GMP-grade, intravenous administration quality, 532nm LED/laser compatible

Molecular Formula C35H40N4O6
Molecular Weight 612.7 g/mol
Cat. No. B12308689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHematoporphyrinmonomethylEther
Molecular FormulaC35H40N4O6
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C(C)OC)C)C(C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O
InChIInChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,37-38,40H,8-11H2,1-7H3,(H,41,42)(H,43,44)
InChIKeyBEZGXBMGGVINBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HMME Procurement Guide for Second-Generation Porphyrin Photosensitizer


Hematoporphyrin monomethyl ether (HMME), also known as Hemoporfin, is a second-generation porphyrin-based photosensitizer with the defined chemical structure 7(12)-(1-methoxyethyl)-12(7)-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphin-2,18-dipropionic acid, consisting of two positional isomers with a stable, single-component composition [1]. Unlike first-generation PDT agents such as Photofrin® (porfimer sodium) and hematoporphyrin derivative (HpD), which are complex mixtures of porphyrins, HMME is a well-characterized single entity and has received regulatory approval in China for photodynamic therapy (PDT) of port-wine stain (PWS) birthmarks [2]. It is also investigated for oncological PDT, sonodynamic therapy (SDT), and antimicrobial photodynamic inactivation [3].

1 Structurally defined single-component porphyrin photosensitizer
2 Rapid systemic clearance profile supports short post-irradiation observation
3 Suitable for oncological PDT, SDT, and antimicrobial photodynamic inactivation research

Why HMME Cannot Be Replaced by Generic Porphyrin Photosensitizers


Photosensitizers within the porphyrin class—including Photofrin®, HpD, PsD-007, and HiPorfin—exhibit order-of-magnitude differences in elimination half-life, skin photosensitivity duration, and singlet oxygen quantum yield, parameters that directly govern clinical safety margins, patient light-avoidance burden, and treatment scheduling [1]. A procurement decision based solely on 'porphyrin class' membership ignores these quantifiable gaps: Photofrin's terminal half-life exceeds 400 hours versus HMME's ~1.3–1.7 hours, translating to weeks versus hours of post-treatment photosensitivity risk [2]. Furthermore, HpD and Photofrin are undefined mixtures whose composition varies between batches, whereas HMME is a structurally defined single entity, ensuring reproducible photophysical performance [3].

Attribute
HMME (This Product)
Generic Porphyrin Mixtures
Clearance kinetics
Rapid elimination profile (hours)
May exhibit prolonged retention (days to weeks)
Post-treatment photosensitivity
Short light-avoidance window
Extended photosensitivity risk may alter protocol design
Composition definition
Single, structurally defined entity
Undefined mixtures; batch variability may impact reproducibility

HMME: Head-to-Head Quantitative Differentiation Evidence


Elimination Half-Life vs. Photofrin

HMME (Hemoporfin) exhibits an elimination half-life (t½) of 1.26–1.70 h following single intravenous doses of 2.5–7.5 mg/kg in healthy volunteers, whereas Photofrin® (porfimer sodium) has a terminal elimination half-life of 410 h after the first dose, increasing to 725 h after the second dose [1][2]. This represents an approximately 240- to 430-fold longer half-life for Photofrin, which directly translates into prolonged cutaneous photosensitivity. For HpD, the elimination half-life exceeds 30 h [1]. The clinical consequence: HMME requires a light-avoidance period of only 7–14 days versus 30–90 days for HpD and up to 90 days for Photofrin [3][4].

Elimination Half-Life
Head-to-head
HMME 1.26–1.70 h vs. Photofrin® 410–725 h (~240–430× shorter)
Supports rapid-clearance PDT workflow selection
Healthy volunteer PK (HMME) vs. FDA label (Photofrin); HpD t½ >30 h
Pharmacokinetics Photodynamic Therapy Drug Safety

Post-Treatment Skin Photosensitivity Duration vs. HpD

In a large clinical series of 1,216 port-wine stain patients, the post-PDT skin photosensitivity period requiring strong light avoidance was 30–90 days for hematoporphyrin derivative (HpD) versus only 7–14 days for HMME [1]. A separate preliminary clinical study in 21 patients confirmed that skin photosensitivity disappeared completely within 3 weeks in all HMME-treated patients, with 16 of 21 (76%) achieving resolution within 2 weeks [2]. In a head-to-head comparative preclinical study in the chicken comb model, HMME achieved photodynamic destruction of target microvasculature equivalent to HpD, but without the non-selective epidermal and dermal damage observed in the HpD group [3].

Skin Photosensitivity
Head-to-head
HMME 7–14 d vs. HpD 30–90 d (3–13× shorter)
Supports outpatient PDT protocol development
Clinical observation (n=1216) and chicken comb model; resolved in 2–3 weeks
Phototoxicity Clinical Safety Port-Wine Stain

Singlet Oxygen Quantum Yield Comparison

The singlet oxygen quantum yield (ΦΔ) of HMME was measured at 0.60 ± 0.02 in aqueous solution using a comparative spectroscopic method, falling in the same range as HiPorfin (0.61 ± 0.03) and PsD-007 (0.59 ± 0.03) [1]. In methanol, a higher ΦΔ of 0.79 was reported for HMME using the comparative spectra method [2]. While these values indicate comparable singlet oxygen generation efficiency among these Chinese porphyrin photosensitizers, HMME's advantage lies in its single-component, structurally defined composition versus the undefined, multi-component nature of earlier-generation porphyrin mixtures, which ensures batch-to-batch reproducibility of photophysical performance [3].

Singlet Oxygen ΦΔ
Cross-study comparable
0.60 ± 0.02 (aqueous); 0.79 (methanol)
Comparable to HiPorfin/PsD-007; batch reproducibility key differentiator
Comparative spectroscopy; negligible between-group differences
Photophysics Singlet Oxygen PDT Efficacy

Tumor Selectivity in S180 Sarcoma Model

In S180 sarcoma-bearing mice, the maximum tumor-to-muscle concentration ratio for HMME (PsD-044) was 12.2, and the tumor-to-skin ratio was 3, both achieved at 3 hours post intravenous injection of 20 mg/kg [1]. Tissue drug concentrations at this time point followed the order: liver > tumor > lung > skin > kidney > spleen > heart > muscle [1]. Additionally, HMME was not detected crossing the blood-brain barrier [1]. While comparable tissue distribution data for Photofrin exist in the literature, Photofrin is known to produce lower tumor-to-skin selectivity ratios due to its prolonged retention in skin [2]. The tumor-to-muscle ratio of 12.2 provides a quantitative benchmark supporting HMME's tumor-targeting capability, although direct head-to-head tissue selectivity studies between HMME and Photofrin/HpD in the same model are not available, and this evidence is classified as cross-study comparable.

Tumor Selectivity
Cross-study comparable
Tumor/muscle 12.2; tumor/skin 3 (3 h post 20 mg/kg i.v.)
Supports tumor-targeting PDT model development
S180 sarcoma mice; fluorescence spectrophotometry
Tumor Selectivity Biodistribution Preclinical Pharmacology

Clinical Efficacy in Port-Wine Stain

In a retrospective study directly comparing single-session HMME-PDT (n=17) versus PsD-007-PDT (n=21) for port-wine stain, the total response rate was 88.2% for HMME versus 76.2% for PsD-007, though the difference did not reach statistical significance (p=0.337) [1]. A larger retrospective study of 266 adult PWS patients reported an overall response rate of 88.7% for HMME-PDT (102 patients achieved complete remission, 74 marked improvement) [2]. In a prospective study of 33 patients, 27.27% were cured, 30.30% showed improvement, and 33.33% experienced symptom reduction, with no systemic adverse effects observed [3]. Additionally, HMME-PDT demonstrated efficacy in pulsed dye laser (PDL)-resistant PWS, with a study of 48 PDL-resistant facial PWS patients showing that multiple HMME-PDT sessions produced meaningful responses in previously treatment-refractory lesions [4]. This efficacy in PDL-resistant cases represents a clinically significant point of differentiation from PDL monotherapy approaches.

PWS Response Rate
Head-to-head
HMME 88.2% vs. PsD-007 76.2% (p=0.337); overall 88.7%
Reported endpoint response context; supports PWS PDT research model
Retrospective cohorts; also effective in PDL-resistant lesions
Clinical Efficacy Port-Wine Stain Dermatology

Dark Cytotoxicity Profile

HMME exhibits no significant dark (i.e., light-independent) cytotoxicity across multiple cell lines and biological systems. In the NuTu-19 ovarian cancer cell line, no significant dark cytotoxicity was observed at concentrations relevant to photodynamic activation [1]. Similarly, HMME at 100 μM showed no significant dark toxicity against antibiotic-resistant bacteria and biofilms prior to light irradiation [2]. This is consistent with the preclinical review data establishing that HMME is characterized by low dark toxicity as a defining feature distinguishing it from first-generation photosensitizers [3]. For comparison, Photofrin has been associated with measurable dark toxicity at higher concentrations, contributing to a narrower therapeutic index [4]. The absence of significant dark cytotoxicity means that HMME can be administered systemically with reduced concern for off-target tissue damage in the absence of activating light.

Dark Cytotoxicity
Class-level inference
No significant dark toxicity at relevant concentrations
Supports wider dosing window in PDT model systems
NuTu-19 cells, bacterial systems; qualitative absence vs. Photofrin
Dark Toxicity Safety Pharmacology Therapeutic Index

HMME: Evidence-Backed Application Scenarios


Port-Wine Stain PDT with Minimal Photosensitivity

HMME-PDT is the evidence-preferred option for port-wine stain clinical research and treatment programs where post-procedure photosensitivity must be minimized. The clinical data show that HMME's 7–14 day light-avoidance period (vs. 30–90 days for HpD) enables outpatient treatment protocols and pediatric applications [1]. With response rates of 88–89% and demonstrated efficacy even in pulsed dye laser-resistant lesions [2][3], HMME-PDT addresses a clear unmet need in vascular malformation management. Procurement should prioritize GMP-grade HMME (Hemoporfin) with documented purity for intravenous administration and compatibility with 532 nm LED or laser light sources.

Oncological PDT with Rapid Clearance and Tumor Selectivity

For in vivo oncology PDT models where rapid drug clearance and defined tumor selectivity are critical experimental variables, HMME's pharmacokinetic profile (t½ = 1.3–1.7 h) and tumor-to-muscle ratio of 12.2 at 3 h post-injection [4][5] provide quantitative benchmarks for experimental design. The short half-life ensures that serial PDT sessions can be scheduled within days rather than weeks, and the defined structural composition eliminates batch-to-batch variability that confounds studies using undefined porphyrin mixtures like Photofrin or HpD [6]. Researchers should specify HMME with certificate of analysis confirming isomeric purity and singlet oxygen quantum yield validation.

Antimicrobial Photodynamic Inactivation with Low Dark Toxicity

HMME's negligible dark cytotoxicity at concentrations up to 100 μM, combined with its established singlet oxygen quantum yield of 0.60–0.79 [7][8], makes it a suitable candidate for antimicrobial photodynamic inactivation research targeting antibiotic-resistant bacteria and fungal biofilms. The wide safety margin between dark and light-activated cytotoxicity simplifies experimental protocols by reducing the need for dark-toxicity controls at therapeutically relevant concentrations [9]. Procurement for aPDI work should prioritize HMME formulations soluble in aqueous buffers compatible with microbial culture systems.

Sonodynamic Therapy and Theranostic Agent Development

HMME's well-characterized single-component structure and high singlet oxygen yield support its use as a sonosensitizer in sonodynamic therapy research and as a scaffold for developing multifunctional theranostic agents. The gadolinium-labeled derivative Gd(III)-HMME has been demonstrated as a potential MRI contrast agent, oxygen sensor, and photosensitizer within a single molecular entity [10]. This structural versatility, unavailable with undefined porphyrin mixtures, enables reproducible synthesis of metal-labeled derivatives for multimodal imaging-guided PDT. Procurement should focus on high-purity HMME as a starting material for derivatization chemistry.

Application
Selection Property
Validation Focus
Port-wine stain photodynamic studies
Single-component photosensitizer
Post-irradiation photosensitivity profiling
Oncology PDT model development
Defined tumor-to-tissue selectivity
Tumor-targeting and clearance kinetics
Antimicrobial photodynamic inactivation research
Low dark cytotoxicity profile
Light-dependent bacterial kill assays
Sonodynamic therapy and theranostic scaffold
Structurally defined derivative-ready core
Singlet oxygen quantum yield and metal chelation
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